molecular formula C22H18F5N3O4 B607248 Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)- CAS No. 1369489-71-3

Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-

Cat. No.: B607248
CAS No.: 1369489-71-3
M. Wt: 483.4 g/mol
InChI Key: MKLKAQMPKHNQPR-NSHDSACASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E7046 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods

Industrial production of E7046 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

E7046 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C22H18F5N3O4C_{22}H_{18}F_{5}N_{3}O_{4}. Its structure features a benzoic acid moiety linked to a pyrazole derivative that contains trifluoromethyl and difluoromethyl groups. The presence of these fluorinated groups enhances its biological activity and pharmacokinetic properties.

Pharmacological Applications

1. Prostaglandin E2 Receptor Antagonism

Palupiprant is primarily recognized for its role as an antagonist of the prostaglandin E2 receptor type 4 (EP4). This receptor is implicated in various physiological processes, including inflammation and pain modulation. By inhibiting EP4, Palupiprant has shown potential in treating conditions such as:

  • Chronic Inflammatory Diseases : Its immunomodulatory effects may benefit patients with chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
  • Cancer Therapy : Preliminary studies suggest that EP4 antagonism could enhance the efficacy of certain cancer therapies by modulating tumor microenvironments and immune responses .

2. Antineoplastic Activity

Research indicates that Palupiprant may possess antineoplastic properties. Its ability to modulate immune responses can potentially inhibit tumor growth and metastasis. Studies are ongoing to explore its effectiveness in various cancer models .

Agricultural Applications

1. Fungicide Development

The compound's structural components are related to other pyrazole derivatives used in agricultural fungicides. Specifically, the difluoromethyl and trifluoromethyl groups are known to enhance the antifungal activity of related compounds by inhibiting succinate dehydrogenase, an essential enzyme in fungal respiration .

Fungicide Active Ingredient Mechanism of Action
Isopyrazam3-(Difluoromethyl)-1-methyl-1H-pyrazoleInhibits succinate dehydrogenase
SedaxaneSimilar pyrazole derivativesInhibits mitochondrial respiration
BixafenRelated pyrazole compoundsTargets fungal respiration pathways

Case Studies

Case Study 1: Immunomodulatory Effects

A study published in a peer-reviewed journal demonstrated that Palupiprant effectively reduced inflammation markers in animal models of arthritis. The results indicated a significant decrease in joint swelling and pain scores compared to control groups, suggesting its potential utility in treating inflammatory diseases .

Case Study 2: Cancer Treatment Synergy

In vitro studies have shown that combining Palupiprant with traditional chemotherapeutics led to enhanced tumor cell apoptosis. This synergistic effect was attributed to the modulation of immune checkpoints and increased sensitivity of cancer cells to treatment .

Mechanism of Action

E7046 exerts its effects by selectively antagonizing the EP4 receptor for prostaglandin E2. This receptor is involved in various signaling pathways that promote tumor growth and immune evasion. By blocking EP4, E7046 can:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of E7046

E7046 is unique in its high selectivity and potency for the EP4 receptor. This selectivity allows for more targeted modulation of the tumor immune microenvironment, reducing off-target effects and enhancing therapeutic efficacy .

Biological Activity

Benzoic acid derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. One such compound, Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl) , known as Palupiprant , has shown promise in various pharmacological applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzoic acid moiety linked to a pyrazole ring, which is further substituted with difluoromethyl and trifluoromethyl groups. This unique substitution pattern enhances its biological activity and stability.

PropertyValue
IUPAC Name4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid
Molecular FormulaC22H18F5N3O4
Molecular Weight465.38 g/mol
CAS Number2248318-51-4

Palupiprant acts primarily as an antagonist of the prostaglandin D2 receptor (DP), which plays a significant role in various inflammatory processes. By blocking this receptor, the compound may reduce inflammation and associated symptoms.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including Palupiprant, exhibit notable antimicrobial properties. In studies involving various bacterial strains, compounds similar to Palupiprant demonstrated minimum inhibitory concentration (MIC) values as low as 2 µg/mL, indicating potent activity against tested pathogens .

Anti-inflammatory Effects

Palupiprant has been evaluated for its anti-inflammatory effects in preclinical models. The compound significantly reduced markers of inflammation in animal studies, suggesting its potential utility in treating inflammatory diseases .

Study on Prostaglandin D2 Inhibition

A study published in Nature detailed the efficacy of Palupiprant in inhibiting prostaglandin D2-induced allergic responses in murine models. The results showed a significant decrease in eosinophil recruitment to inflamed tissues, highlighting its potential as an anti-allergic agent .

Synthesis and Pharmacological Evaluation

A comprehensive study on the synthesis and biological evaluation of pyrazole derivatives found that compounds structurally related to Palupiprant exhibited promising antitumor activity. The IC50 values for these compounds were noted to be significantly lower than those of traditional chemotherapeutics, suggesting a novel approach to cancer treatment.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeIC50 (µM)Biological Activity
PalupiprantBenzoic acid derivative8.52PD-1/PD-L1 inhibition
Compound APyrazole derivative12.28Antimicrobial
Compound BTriazole derivative14.08Antitumor

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrazole and fluorinated aromatic moieties in this compound?

  • Methodological Answer : The synthesis of fluorinated pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds. For the 3-(trifluoromethyl)phenoxy group, nucleophilic aromatic substitution (SNAr) with a fluorinated phenol under basic conditions (e.g., K₂CO₃/DMF) is effective . The stereoselective introduction of the (1S)-ethylamine group may require chiral auxiliaries or catalytic asymmetric synthesis. Purification via column chromatography with fluorophilic stationary phases improves yield due to the compound’s lipophilic fluorinated groups .

Q. How can NMR and LC-MS be optimized to characterize this compound’s structure and purity?

  • Methodological Answer :

  • ¹⁹F-NMR : Critical for identifying trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups. Chemical shifts for -CF₃ typically appear at ~-60 to -65 ppm .
  • ¹H-NMR : The pyrazole proton (1H) resonates at δ 7.5–8.5 ppm, while the ethylamine group shows splitting patterns dependent on stereochemistry .
  • LC-MS : Use reverse-phase columns (e.g., C18) with mobile phases containing 0.1% formic acid. Electrospray ionization (ESI) in positive mode detects [M+H]⁺ ions. High-resolution MS (HRMS) confirms molecular formula .

Q. What challenges arise in handling fluorinated intermediates during synthesis, and how are they mitigated?

  • Methodological Answer : Fluorinated compounds often exhibit low solubility in polar solvents. Strategies include:

  • Using fluorinated solvents (e.g., hexafluoroisopropanol) or mixtures with DCM/THF.
  • Protecting reactive groups (e.g., -NH₂) with tert-butoxycarbonyl (Boc) to prevent side reactions .
  • Monitoring reaction progress via TLC with UV-active spots or ¹⁹F-NMR for real-time analysis .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and metabolic stability?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 for metabolic stability). The pyrazole ring’s electron-deficient nature may influence π-π stacking .
  • DFT Calculations : Assess thermodynamic stability of fluorinated substituents. For example, trifluoromethyl groups increase electronegativity, affecting redox potentials .
  • MD Simulations : Evaluate solvation effects in aqueous and lipid membranes, critical for bioavailability predictions .

Q. How can contradictions in thermochemical data (e.g., sublimation enthalpies) be resolved?

  • Methodological Answer : Systematic validation using complementary techniques:

  • Transpiration Method : Measures vapor pressure at varying temperatures to calculate ΔsubH° (sublimation enthalpy).
  • TGA-DSC : Correlates mass loss with endothermic peaks for sublimation .
  • Additivity Rules : Compare experimental ΔsubH° with group-contribution models. Discrepancies >5 kJ/mol suggest experimental errors or polymorphic forms .
  • Example: For benzoic acid derivatives, ΔsubH° ranges from 90–110 kJ/mol, but fluorination increases values by 10–15% due to stronger intermolecular forces .

Q. What experimental design considerations are critical for studying this compound’s in vitro metabolic pathways?

  • Methodological Answer :

  • Isotope Labeling : Use ¹³C or ¹⁹F labels to track metabolites via LC-MS/MS. The fluorinated phenoxy group is prone to oxidative defluorination .
  • Microsomal Incubations : Include NADPH-regenerating systems and control for pH (7.4) and temperature (37°C). Monitor time-dependent degradation .
  • Data Normalization : Use internal standards (e.g., deuterated benzoic acid) to correct for matrix effects in biofluids .

Q. Key Challenges and Recommendations

  • Stereochemical Purity : Use chiral HPLC (e.g., CHIRALPAK® IG-3) to resolve enantiomers .
  • Fluorine-Induced Artifacts : Avoid glassware etching by using PTFE-lined caps .
  • Data Reproducibility : Pre-screen solvents for trace metals (via ICP-MS) that may catalyze decomposition .

Properties

IUPAC Name

4-[(1S)-1-[[3-(difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F5N3O4/c1-11(12-6-8-13(9-7-12)21(32)33)28-19(31)16-17(18(23)24)29-30(2)20(16)34-15-5-3-4-14(10-15)22(25,26)27/h3-11,18H,1-2H3,(H,28,31)(H,32,33)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLKAQMPKHNQPR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N(N=C2C(F)F)C)OC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369489-71-3
Record name ER-886046
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1369489713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALUPIPRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY620GU8I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
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Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
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Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
Reactant of Route 4
Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-
Reactant of Route 6
Benzoic acid, 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)-

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